molecular formula C32H34N4O8S B2816752 N-(3,4-dimethoxyphenethyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide CAS No. 688060-72-2

N-(3,4-dimethoxyphenethyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

Cat. No. B2816752
CAS RN: 688060-72-2
M. Wt: 634.7
InChI Key: QYWZHFJDVWALLD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a useful research compound. Its molecular formula is C32H34N4O8S and its molecular weight is 634.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

Research on compounds related to the specified chemical structure focuses on the synthesis of novel derivatives and exploring their chemical properties. For example, studies have detailed the synthesis of quino[1,2‐c]quinazolines and their derivatives, which are of interest due to their complex structures and potential biological activities. These compounds are synthesized through reactions involving versatile intermediates such as 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines, showcasing the chemical versatility and potential for modification of the core quinazoline structure (Phillips & Castle, 1980).

Biological Activities

Several studies have been conducted to evaluate the biological activities of quinazoline derivatives, including their antioxidant, anticancer, and antimicrobial properties. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their antioxidant activity, with some showing higher activity than ascorbic acid, and their anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020). This highlights the potential therapeutic applications of these compounds in treating cancer and managing oxidative stress.

Antimicrobial and Antitumor Activities

Compounds with quinazoline scaffolds have also been explored for their antimicrobial and antitumor activities. The synthesis and evaluation of new quinazolinone analogues for their antitumor activity have been reported, with some compounds showing significant potency against various cancer cell lines, indicating their potential as leads for the development of new anticancer therapies (Al-Suwaidan et al., 2016). Additionally, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines have been synthesized and shown to possess antimicrobial activity, further demonstrating the diverse biological applications of quinazoline derivatives (El‐Kazak & Ibrahim, 2013).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O8S/c1-40-24-8-5-4-7-22(24)34-30(38)18-45-32-35-23-17-28-27(43-19-44-28)16-21(23)31(39)36(32)14-6-9-29(37)33-13-12-20-10-11-25(41-2)26(15-20)42-3/h4-5,7-8,10-11,15-17H,6,9,12-14,18-19H2,1-3H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWZHFJDVWALLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=CC=CC=C5OC)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

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